7-Bromo-3-fluoro-1-methylindazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

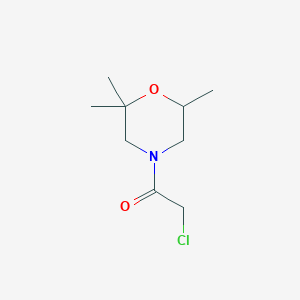

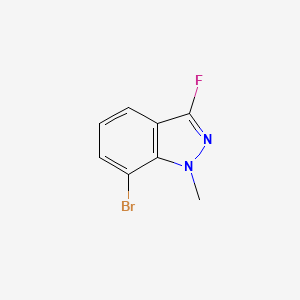

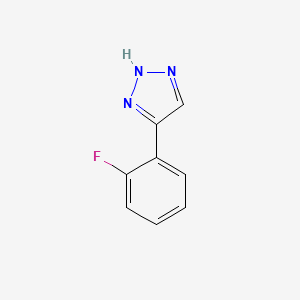

7-Bromo-3-fluoro-1-methylindazole is a chemical compound. It is a derivative of indazole, which is a heterocyclic compound, consisting of a pyrazole ring fused with a benzene ring .

Molecular Structure Analysis

The molecular structure of 7-Bromo-3-fluoro-1-methylindazole can be represented by the formula C8H7BrFN2. The molecular weight of this compound is approximately 211.06 g/mol for the bromo derivative and 150.16 g/mol for the fluoro derivative .Applications De Recherche Scientifique

Alpha-Glucosidase Inhibition and Antioxidant Activity : Compounds related to 7-Bromo-3-fluoro-1-methylindazole have shown significant alpha-glucosidase inhibition and antioxidant potential. These compounds, including derivatives of 5-bromo-3-methylindazoles, have been evaluated for their inhibitory effect against alpha-glucosidase activity and for their antioxidant potential through radical scavenging assays. This suggests potential applications in managing diabetes and oxidative stress-related conditions (Mphahlele, Magwaza, Gildenhuys, & Setshedi, 2020).

Inhibition of Neuronal Nitric Oxide Synthase : A study demonstrated that 7-Nitroindazole, a compound related to 7-Bromo-3-fluoro-1-methylindazole, effectively protects against profound striatal dopamine depletions in MPTP-treated baboons, suggesting a role in managing Parkinson's disease. This protective effect is attributed to the inhibition of neuronal nitric oxide synthase (Hantraye, Brouillet, Ferrante, Palfi, Dolan, Matthews, & Beal, 1996).

Antibacterial and Antifungal Properties : Novel compounds containing pyrazole moieties, which are structurally related to 7-Bromo-3-fluoro-1-methylindazole, have been synthesized and showed considerable antibacterial and antifungal activities. This indicates potential applications in developing new antimicrobial agents (Reddy, Prasad, Spoorthy, & Ravindranath, 2013).

Fluorimetric Determination of Secondary Amino Acids : 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole, a related compound, has shown superiority in reactivity and fluorescence yield for the determination of secondary amino acids, suggesting its use in analytical chemistry for amino acid analysis (Imai & Watanabe, 1981).

Effects on Cognitive Functions in Rats : Another related compound, 3-bromo-7-nitroindazole, has been studied for its effects on cognitive functions in rats. It was found that inhibition of neuronal nitric oxide synthase disrupts reference and working memory processes, indicating potential implications in neurological research (Komsuoglu-Celikyurt, Gocmez, Mutlu, Gacar, Aricioglu, & Utkan, 2011).

Inhibitors of Factor Xa : Research on 7-fluoroindazoles, closely related to 7-Bromo-3-fluoro-1-methylindazole, reveals their potential as potent and selective inhibitors of factor Xa, an important target in anticoagulant therapy (Lee et al., 2008).

Safety and Hazards

The safety data sheet for 3-Bromo-1-methylindazole indicates that it is toxic if swallowed. It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and wash thoroughly after handling . Similar precautions should be taken when handling 7-Bromo-3-fluoro-1-methylindazole.

Propriétés

IUPAC Name |

7-bromo-3-fluoro-1-methylindazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFN2/c1-12-7-5(8(10)11-12)3-2-4-6(7)9/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZJJQJIOISHXRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2Br)C(=N1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-Chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-yl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2636804.png)

![2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2636805.png)

![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2636808.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B2636813.png)

![2-(isopropylthio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2636814.png)

![4-butyl-3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2636822.png)

![3-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2636824.png)

![3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2636825.png)